Ethyl 4-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperazine-1-carboxylate
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Overview
Description
Synthesis Analysis
Azetidines, which are part of the compound’s structure, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen several important advances, including ring contraction, cycloaddition reactions, C–H activation, coupling with Grignard reagents, and strain-release homologation .Molecular Structure Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical and Chemical Properties Analysis
The physical form of the related compound 1-(3,4-difluorobenzoyl)azetidine-3-carboxylic acid is solid . The exact physical and chemical properties of Ethyl 4-(1-(3,4-difluorobenzoyl)azetidine-3-carbonyl)piperazine-1-carboxylate are not available in the retrieved resources.Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, structurally related to the compound , were synthesized and exhibited moderate antimicrobial activity against various microorganisms. These compounds also showed antiurease and antilipase activities, highlighting their potential for further biological applications (Başoğlu et al., 2013).
Crystal Structure Analysis
The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), a related compound, was determined, providing insights into the molecular conformation and potential interactions of similar molecules (Faizi et al., 2016).
Synthesis and Analgesic Activities
A series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates, which share structural motifs with the compound of interest, were synthesized and evaluated for analgesic and anti-inflammatory properties. Some of these compounds were significantly more potent analgesics than reference drugs, demonstrating the potential therapeutic applications of such molecules (Manoury et al., 1979).
Trifluoromethyl Heterocycles Synthesis
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, an intermediate for synthesizing a wide range of trifluoromethyl heterocycles, illustrates the versatility of ethyl piperazine-1-carboxylate derivatives in producing diverse molecules with potential for varied biological applications (Honey et al., 2012).
Future Directions
Azetidines have seen remarkable advances in their chemistry and reactivity. The focus on the most recent advances, trends, and future directions is on the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . The use of azetidines as motifs in drug discovery, polymerization, and chiral templates are also being explored .
Mechanism of Action
Target of Action
The compound may interact with various biological targets due to the presence of the indole nucleus, which is known to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action would depend on the specific biological targets of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific interactions and resulting changes would need to be determined through experimental studies.
Biochemical Pathways
The affected biochemical pathways would also depend on the specific targets of the compound. Indole derivatives can affect a wide range of pathways due to their broad-spectrum biological activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling and metabolism to effects on cell growth and survival .
Properties
IUPAC Name |
ethyl 4-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O4/c1-2-27-18(26)22-7-5-21(6-8-22)17(25)13-10-23(11-13)16(24)12-3-4-14(19)15(20)9-12/h3-4,9,13H,2,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFOORAOEHXOOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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